5-Bromo-8-(chloromethyl)quinoline
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Overview
Description
5-Bromo-8-(chloromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry. The presence of bromine and chloromethyl groups in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(chloromethyl)quinoline typically involves the bromination of 8-chloromethylquinoline. One common method includes the use of bromine in the presence of a suitable solvent like chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to achieve high yields and purity, balancing cost and availability of reagents .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chloromethyl groups. Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, although these are less common for this specific derivative.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom acts as a leaving group.
Common Reagents and Conditions:
Bromination: Bromine in chloroform.
Nucleophilic Substitution: Amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Coupled products in Suzuki-Miyaura reactions.
Scientific Research Applications
5-Bromo-8-(chloromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(chloromethyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The bromine and chloromethyl groups enhance its binding affinity and reactivity, allowing it to modulate biological pathways effectively. Specific pathways and targets depend on the derivative and its application .
Comparison with Similar Compounds
8-Chloromethylquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoquinoline: Lacks the chloromethyl group, limiting its applications in nucleophilic substitution reactions.
8-Hydroxyquinoline: Known for its biological activity but differs significantly in reactivity and applications
Uniqueness: 5-Bromo-8-(chloromethyl)quinoline is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity and versatility in chemical transformations. This makes it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
5-bromo-8-(chloromethyl)quinoline |
InChI |
InChI=1S/C10H7BrClN/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H,6H2 |
InChI Key |
IBQLEPVRJLOBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)CCl)Br |
Origin of Product |
United States |
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